

The Role of p63 in Epithelial Stem Cell Maintenance: A Technical Guide

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Abstract

The transcription factor p63, a member of the p53 family, is a master regulator essential for the development and maintenance of stratified epithelial tissues. Its function is particularly critical for the epithelial stem cell compartment, governing the delicate balance between self-renewal and differentiation that is vital for tissue homeostasis and regeneration. This technical guide provides an in-depth examination of the role of p63 in epithelial stem cell biology, focusing on the differential functions of its isoforms, its complex interplay with key signaling pathways, and the experimental methodologies used to elucidate its functions. Quantitative data on p63 expression in different stem cell populations are presented, alongside detailed protocols for cornerstone experimental techniques and visual representations of molecular pathways and workflows to support advanced research and therapeutic development.

Core Concepts: p63 Isoforms and Epithelial Hierarchy

The TP63 gene produces two main classes of protein isoforms through the use of alternative promoters: the full-length TAp63 isoforms, which contain a transactivation (TA) domain, and the N-terminally truncated Δ Np63 isoforms, which lack this domain and can act as transcriptional repressors or activators depending on the cellular context.^{[1][2]} The Δ Np63 isoforms, particularly Δ Np63 α , are predominantly expressed in the basal cells of stratified epithelia, which house the stem and progenitor cell populations.^{[1][3]}

Epithelial stem cells are responsible for the long-term maintenance of tissues. Their progeny, known as transient-amplifying (TA) cells, undergo a limited number of divisions before committing to terminal differentiation.^[4] This hierarchical organization is intrinsically linked to the expression levels of p63.

p63 Expression in the Epithelial Stem Cell Hierarchy

Clonal analysis of cultured human keratinocytes has established a clear correlation between p63 expression and proliferative potential. Stem cells, which form large colonies called holoclones, express high levels of p63. As these cells give rise to TA cells, which form smaller meroclone and paraclone colonies, p63 expression is progressively downregulated.^{[4][5]} This demonstrates that p63 is not merely a marker but a critical determinant of the stem cell state.^[4] Stem cells lacking p63 exhibit a premature loss of their proliferative capacity.^[6]

Quantitative Data Presentation

The relationship between p63 expression and the epithelial stem cell hierarchy is a cornerstone of its function. The following table summarizes the relative expression levels of p63 in different clonal populations of keratinocytes, which serve as in vitro models for stem cells, transient-amplifying cells, and terminally differentiating cells.

Clonal Type	Cellular Counterpart	Proliferative Capacity	Relative p63 Expression Level	Reference
Holoclone	Stem Cell	High	Abundant	^{[4][5]}
Meroclone	Early Transient-Amplifying (TA) Cell	Intermediate	Greatly Reduced / Nearly Absent	^{[4][5]}
Paracclone	Late Transient-Amplifying (TA) Cell	Low / Senescent	Undetectable	^{[4][5]}

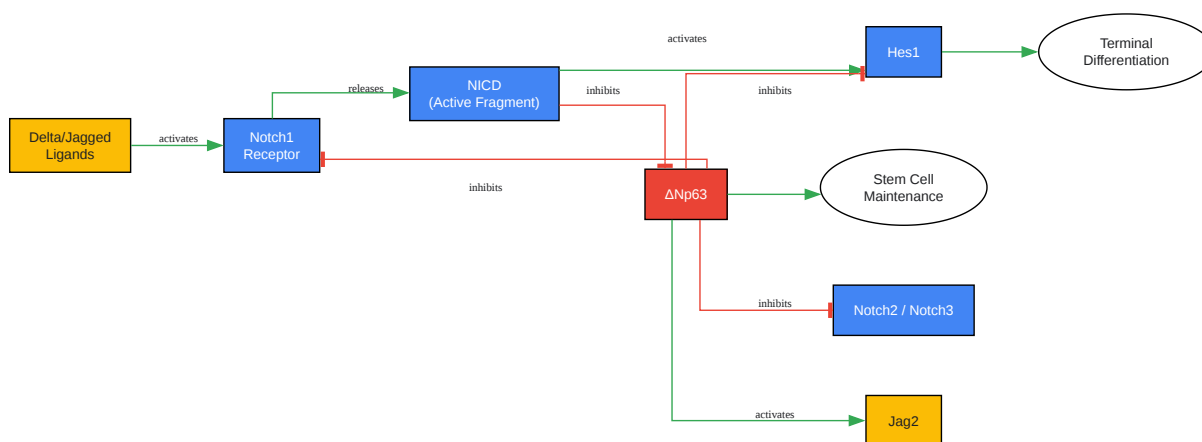
Key Signaling Pathways Involving p63

p63 function is tightly integrated with other major signaling pathways that control cell fate, proliferation, and differentiation in epithelial tissues. Its interactions are often complex, involving feedback loops and context-dependent effects.

p63 and the Notch Signaling Pathway

The Notch pathway is crucial for regulating cell fate decisions in epithelial tissues. There exists a reciprocal antagonistic relationship between p63 and Notch signaling.[\[3\]](#)

- **Notch Suppresses p63:** Activation of the Notch1 receptor inhibits the expression of p63, which is a necessary step for cells to exit the basal layer and begin the process of terminal differentiation.[\[3\]](#)
- **p63 Modulates Notch Signaling:** Conversely, Δ Np63 is required to maintain the appropriate balance of Notch signaling components. In the absence of Δ Np63, expression of Notch1 and its target Hes1 is decreased, while Notch2 and Notch3 expression increases.[\[3\]](#) Δ Np63 also directly transactivates the Notch ligand Jagged2 (Jag2) in certain contexts.[\[3\]](#) This intricate regulation ensures that stem cells in the basal layer maintain their identity while allowing their progeny to respond to differentiation cues.



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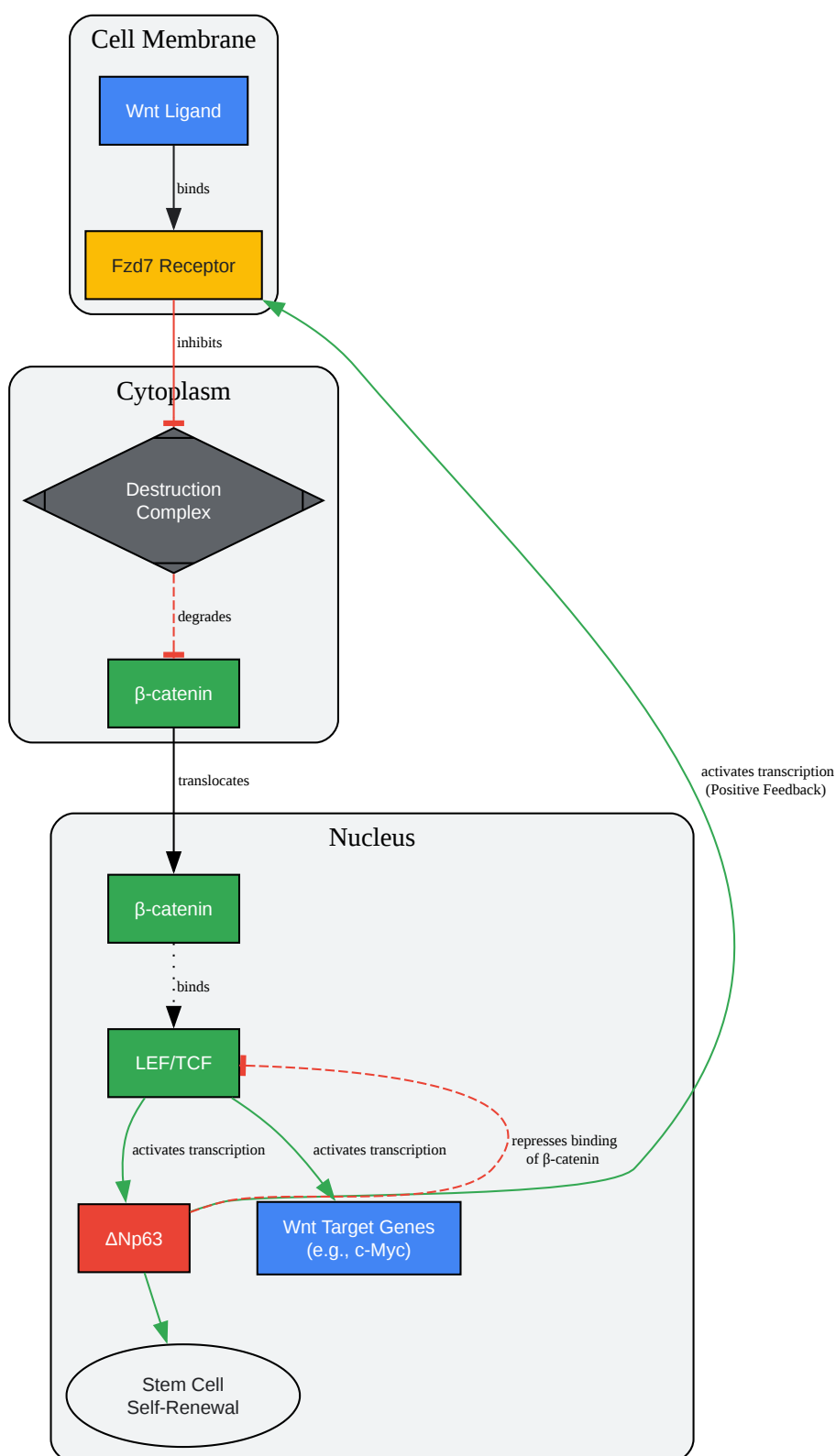
p63 and Notch Pathway Interactions.

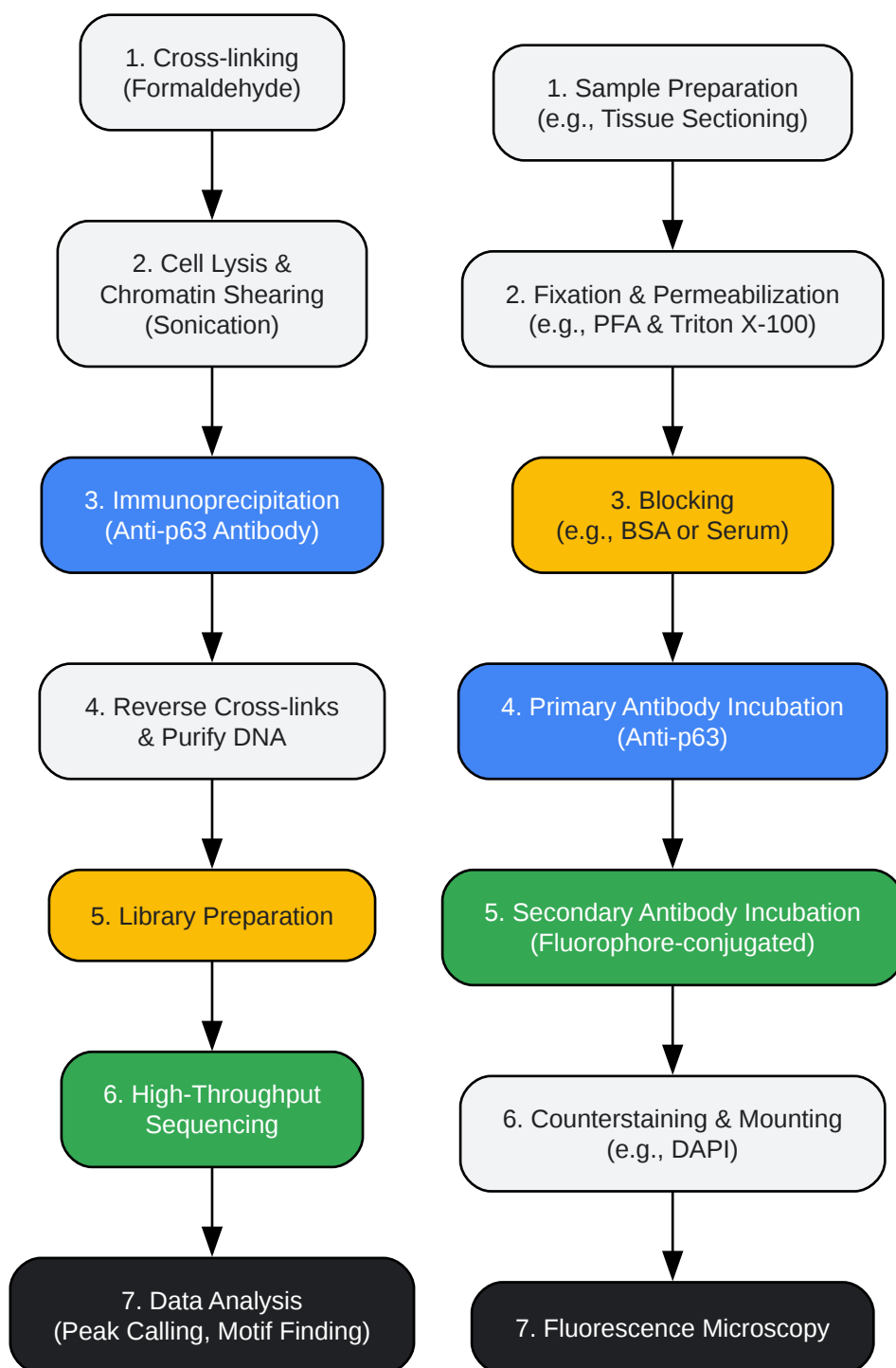
p63 and the Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is fundamental for maintaining progenitor cell populations in numerous epithelial tissues.[3] Its interaction with p63 is bidirectional and critical for stem cell self-renewal.

- Wnt Activates p63: Canonical Wnt signaling leads to the nuclear accumulation of β -catenin, which, in complex with LEF/TCF transcription factors, can directly bind to the TP63 promoter region to activate Δ Np63 expression.[2]
- p63 Enhances Wnt Signaling: Δ Np63 can amplify Wnt signaling by directly upregulating the expression of the Wnt receptor Frizzled-7 (Fzd7). This creates a positive feedback loop that reinforces the stem cell state, particularly in mammary epithelial progenitors.[2][3]

- p63 as a Wnt Repressor: In some contexts, $\Delta Np63\alpha$ can also act as a repressor of Wnt signaling. It can associate with TCF4 on the chromatin at Wnt-response elements (WREs), thereby attenuating the recruitment of β -catenin and inhibiting the expression of certain Wnt target genes.^[7] This dual role highlights the complexity of p63-mediated regulation.





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